5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione
Description
Structure
3D Structure
Properties
CAS No. |
832077-52-8 |
|---|---|
Molecular Formula |
C7H5NO2S |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
5-(furan-3-yl)-3H-1,3-oxazole-2-thione |
InChI |
InChI=1S/C7H5NO2S/c11-7-8-3-6(10-7)5-1-2-9-4-5/h1-4H,(H,8,11) |
InChI Key |
AYUOHDHEHHJFPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=CNC(=S)O2 |
Origin of Product |
United States |
Ii. Structural Elucidation and Tautomeric Considerations of 5 Furan 3 Yl 1,3 Oxazole 2 3h Thione
In-depth Analysis of the 1,3-Oxazole-2(3H)-thione Core Structure
The core of the molecule is the 1,3-oxazole-2(3H)-thione ring, a five-membered heterocyclic system containing an oxygen atom at position 1, a nitrogen atom at position 3, and an exocyclic sulfur atom at position 2. This ring system is considered to be derived from furan (B31954) by the replacement of a methine group (-CH=) at the 3-position with an azomethine nitrogen (-N=). thepharmajournal.com The numbering of the oxazole (B20620) ring begins at the oxygen atom. thepharmajournal.com
Conformational Analysis of the Furan-3-yl Substituent and Its Influence on Molecular Geometry
The 5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione molecule features a furan ring attached at the C5 position of the oxazole-thione core. The linkage between these two five-membered heterocyclic rings is a single carbon-carbon bond. Rotation around this C5-C3' bond allows for different spatial arrangements, or conformations, of the furan ring relative to the oxazole-thione ring.
The conformational preference is primarily dictated by steric and electronic interactions between the two rings. Two principal planar conformations can be envisaged: the syn and anti rotamers. These conformations arise from the relative orientation of the furan's oxygen atom with respect to the oxazole's C4-C5 bond. The planarity of these conformations would be favored to maximize π-orbital overlap between the two aromatic systems. However, steric hindrance between adjacent hydrogen atoms on the rings can introduce a slight twist from perfect planarity. The actual dominant conformation in the solid state or in solution would be the one that represents the global energy minimum, a balance between stabilizing conjugative effects and destabilizing steric repulsions. Studies on other bi-heterocyclic systems, such as furan carbonyl derivatives, have shown that the energy barrier to rotation is generally low, suggesting that multiple conformations may exist in equilibrium at room temperature. documentsdelivered.com
Theoretical and Experimental Investigations of Thiol-Thione Tautomerism
Heterocyclic compounds containing a thioamide moiety (-NH-C=S) can exist in two tautomeric forms: the thione form and the thiol form (a hydroxythiazole in this case). This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton from the nitrogen atom to the sulfur atom, accompanied by a rearrangement of double bonds.
For this compound, the equilibrium is between the thione form (this compound) and the thiol form (5-(Furan-3-yl)-1,3-oxazol-2-yl)methanethiol). Extensive research on analogous five-membered heterocyclic thiones, such as 1,3,4-oxadiazole-2-thiones and 1,2,4-triazole-3-thiones, consistently indicates that the thione tautomer is the more stable and predominant form in both the solid state and in solution. researchgate.netjocpr.com The greater stability of the thione form is often attributed to the higher strength of the C=S double bond compared to the C=N double bond in the thiol form and favorable solvation effects. researchgate.net
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for distinguishing between the thiol and thione tautomers.
IR Spectroscopy : The thione form is characterized by the presence of an N-H stretching vibration, typically observed as a moderately strong band in the region of 3100-3360 cm⁻¹. mdpi.com Another key indicator is the C=S stretching band, which appears around 1250-1330 cm⁻¹. tubitak.gov.trmdpi.com Conversely, the thiol form would exhibit a characteristic S-H stretching band, which is generally weak and found in the 2500-2600 cm⁻¹ range. researchgate.netasianpubs.org The absence of a significant S-H band and the presence of N-H and C=S bands are strong evidence for the dominance of the thione form. researchgate.net
NMR Spectroscopy : In ¹H NMR spectroscopy, the most definitive signal for the thione form is a resonance corresponding to the N-H proton. mdpi.com Depending on the solvent and concentration, this signal can be broad and its chemical shift can vary, but its presence confirms the thione structure. For the thiol tautomer, a signal for the S-H proton would be expected, though it may also be broad and variable.
Quantum chemical calculations and computational modeling provide valuable insights into the relative stabilities of tautomers and the energy barriers for their interconversion. Studies using methods like Density Functional Theory (DFT), often with the B3LYP functional, have been applied to similar heterocyclic systems like 1,2,4-triazole-3-thione. nih.govresearchgate.net
These computational investigations consistently show that the thione form is energetically more favorable than the thiol form in the gas phase. nih.govresearchgate.net The calculations can determine the relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the tautomers. In virtually all studied cases of related heterocycles, the thione tautomer is found to be the global minimum on the potential energy surface. Furthermore, these models can calculate the energy of the transition state for the proton transfer reaction, providing the activation energy barrier for tautomerization. researchgate.net These theoretical findings align with and provide a fundamental explanation for the experimental observations from spectroscopic methods.
Advanced Spectroscopic Techniques for Definitive Structure Confirmation
The definitive confirmation of the structure of this compound relies on a comprehensive analysis of its spectroscopic data, particularly from advanced NMR techniques.
While specific experimental data for this compound is not widely published, a detailed prediction of its NMR spectra can be made based on established chemical shifts for furan and oxazole systems and data from closely related compounds. thepharmajournal.comnih.govderpharmachemica.com
¹H NMR Spectroscopy : The ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons. The proton on the oxazole ring (H4) would likely appear as a singlet. The three protons on the furan ring would present as a characteristic pattern of coupled signals. H2' and H5' would likely be triplets (or more complex multiplets due to long-range coupling), while H4' would appear as a triplet. A broad singlet corresponding to the N3-H proton would also be expected, confirming the thione tautomer.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum would provide signals for all seven carbon atoms in the molecule. The most downfield signal would be attributed to the C2 thione carbon (C=S), predicted to be around 179 ppm based on analogues. nih.gov The C=N carbon of the oxazole ring (C5) would also be significantly downfield. The remaining carbons of the oxazole and furan rings would appear in the aromatic region of the spectrum.
Two-Dimensional (2D) NMR Correlations :
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton coupling relationships, confirming the connectivity within the furan ring by showing correlations between H2', H4', and H5'.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton (C4, C2', C4', C5').
HMBC (Heteronuclear Multiple Bond Correlation) : This is crucial for establishing the connectivity between the two heterocyclic rings. Key correlations would be expected from the furan protons (H2' and H4') to the oxazole C5, and from the oxazole H4 proton to C5 and C2. This would definitively confirm the C5-C3' linkage. Correlations from the N-H proton to C2 and C4 would further solidify the assignment of the oxazole-thione core.
The combination of these NMR techniques provides a powerful and unambiguous method for the complete structural elucidation of this compound.
Interactive Data Tables
Below are the predicted NMR data for this compound, based on analogous structures and general spectroscopic principles.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H4 | 7.2 - 7.5 | s (singlet) |
| H2' | 7.8 - 8.1 | t (triplet) |
| H4' | 6.6 - 6.9 | t (triplet) |
| H5' | 7.5 - 7.8 | t (triplet) |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (C=S) | 178 - 182 |
| C4 | 115 - 120 |
| C5 | 155 - 160 |
| C2' | 140 - 145 |
| C3' | 118 - 123 |
| C4' | 108 - 112 |
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis
The FT-IR spectrum is anticipated to be characterized by several key absorption bands. A moderately strong band in the region of 3100-3360 cm⁻¹ would be indicative of the N-H stretching vibration of the oxazole ring, confirming the presence of the thione tautomer in the solid state. mdpi.com The C=N stretching vibration within the oxazole ring is expected to produce a strong absorption in the 1600-1650 cm⁻¹ range. mdpi.com Furthermore, a significant band between 1250-1330 cm⁻¹ can be assigned to the C=S (thione) stretching vibration. mdpi.comtubitak.gov.tr The furan ring would contribute to the spectrum with characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring stretching modes typically observed in the 1580-1450 cm⁻¹ region. C-O stretching vibrations of the furan and oxazole rings would likely appear in the 1250-1050 cm⁻¹ range. derpharmachemica.comthepharmajournal.com
Raman spectroscopy, being complementary to FT-IR, would be particularly useful for observing symmetric vibrations and the C=S bond, which often gives a strong Raman signal. The symmetric stretching of the furan and oxazole rings would be prominent in the Raman spectrum.
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | 3100 - 3360 | - | Medium |
| Aromatic C-H Stretch (Furan) | ~3100 | ~3100 | Medium-Weak |
| C=N Stretch (Oxazole) | 1600 - 1650 | 1600 - 1650 | Strong |
| C=C Stretch (Furan) | 1580 - 1450 | 1580 - 1450 | Medium-Strong |
| C=S Stretch (Thione) | 1250 - 1330 | 1250 - 1330 | Medium (IR), Strong (Raman) |
| C-O-C Stretch (Ring) | 1250 - 1050 | 1250 - 1050 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of a molecule's elemental composition by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, HRMS would serve to unequivocally verify its molecular formula, C₇H₅NO₂S.
The calculated exact mass of the compound allows for a direct comparison with the experimentally measured value, typically within a few parts per million (ppm), which provides strong evidence for the proposed structure. This level of precision is crucial for distinguishing between isomers and compounds with similar nominal masses.
| Molecular Formula | Calculated Exact Mass (m/z) | Ion Species |
|---|---|---|
| C₇H₅NO₂S | 167.0068 | [M]⁺ |
| C₇H₆NO₂S | 168.0141 | [M+H]⁺ |
| C₇H₄NNaO₂S | 190.0035 | [M+Na]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from the π → π* and n → π* transitions within the conjugated system formed by the furan and oxazole-thione rings. thepharmajournal.com
The specific wavelength of maximum absorption (λmax) is highly dependent on the extent of conjugation and the presence of auxochromic groups. For heterocyclic thione derivatives, electronic transitions are well-documented. nih.gov The parent oxazole ring is known to absorb at around 205 nm in methanol. thepharmajournal.com The extended conjugation with the furan ring and the presence of the thione group are expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. The exact position of λmax can be influenced by the solvent polarity.
| Electronic Transition | Expected λmax Range (nm) | Solvent Effects |
|---|---|---|
| π → π | 250 - 350 | Solvatochromic shifts are expected. |
| n → π | 350 - 450 | Typically weaker in intensity and sensitive to solvent polarity. |
X-ray Crystallography for Solid-State Structural Determination
While no specific crystal structure for this compound has been reported in the searched literature, X-ray crystallography remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. Based on the crystal structure of the closely related compound, 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine, several structural features can be anticipated for the title compound. nih.gov
It is expected that the furan and oxazole rings will be nearly coplanar, which facilitates π-electron delocalization across the molecular framework. The bond lengths within the oxazole ring are predicted to be intermediate between single and double bonds, indicating significant resonance stabilization. nih.gov
Iii. Synthetic Methodologies and Mechanistic Studies for 5 Furan 3 Yl 1,3 Oxazole 2 3h Thione
Retrosynthetic Strategies for the Target Compound
Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available, or easily accessible starting materials. The key disconnections for 5-(furan-3-yl)-1,3-oxazole-2(3H)-thione involve the cleavage of the C-N and C-O bonds of the oxazole (B20620) ring and the C-C bond connecting the furan (B31954) and oxazole rings.
Scheme 1: Primary Retrosynthetic Disconnections for this compound

Disconnection A (C=S bond): A common approach to thiones is the thionation of the corresponding oxazol-2-one. This leads to 5-(furan-3-yl)-1,3-oxazol-2(3H)-one as a key intermediate.
Disconnection B (Oxazole Ring Formation): The oxazole ring can be disconnected through a [3+2] cycloaddition approach. This typically involves a two-carbon component and a three-atom component. A primary disconnection across the C4-C5 and N3-C4 bonds suggests an α-hydroxycarbonyl compound (or its equivalent) and a source of the thiocyanate (B1210189) ion. This leads to 2-hydroxy-1-(furan-3-yl)ethan-1-one and a thiocyanate source as potential starting materials.
Disconnection C (Furan Moiety Introduction): The bond between the furan and oxazole rings can be disconnected. This suggests a strategy where a pre-functionalized oxazole-thione is coupled with a furan derivative (e.g., via cross-coupling) or a furan precursor is used to construct the furan ring onto an existing oxazole-thione scaffold.
These disconnections give rise to the synthetic strategies that will be discussed in the subsequent sections.
Direct Cyclocondensation Reactions for 1,3-Oxazole-2(3H)-thione Formation
The formation of the 1,3-oxazole-2(3H)-thione ring is a critical step in the synthesis of the target compound. Direct cyclocondensation reactions offer an efficient way to construct this heterocyclic core.
A well-established method for the synthesis of 1,3-oxazole-2(3H)-thiones involves the reaction of α-hydroxycarbonyl compounds with a source of thiocyanic acid. In the context of synthesizing this compound, the key starting material would be an α-hydroxyketone bearing a furan-3-yl group.
The reaction likely proceeds through the initial formation of a thiocyanate intermediate from the reaction of the α-hydroxyketone with a thiocyanating agent. This is followed by an intramolecular cyclization to form the oxazoline-2-thione, which may then tautomerize to the more stable 1,3-oxazole-2(3H)-thione.
Table 1: Potential α-Hydroxycarbonyl Substrates and Thiocyanating Agents
| α-Hydroxycarbonyl Substrate | Thiocyanating Agent | Probable Reaction Conditions |
| 2-Hydroxy-1-(furan-3-yl)ethan-1-one | Potassium thiocyanate (KSCN) in the presence of an acid catalyst | Acidic medium (e.g., HCl, H₂SO₄), reflux |
| 2-Bromo-1-(furan-3-yl)ethan-1-one | Potassium thiocyanate (KSCN) | Nucleophilic substitution followed by cyclization |
| 1-(Furan-3-yl)-2-methoxyethan-1-one | Thiocyanic acid (HSCN) generated in situ | Anhydrous conditions, low temperature |
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecules. While specific MCRs for this compound are not extensively documented, analogous reactions for related oxazole derivatives suggest potential pathways.
A plausible MCR could involve the reaction of a furan-3-yl-substituted aldehyde, an isocyanide, and a source of sulfur. For instance, the van Leusen oxazole synthesis, which traditionally uses tosylmethyl isocyanide (TosMIC) and an aldehyde to form the oxazole ring, could potentially be adapted. nih.gov
Table 2: Plausible Multi-Component Reaction for this compound
| Component 1 | Component 2 | Component 3 | Catalyst/Reagent |
| Furan-3-carbaldehyde | Tosylmethyl isocyanide (TosMIC) | Elemental Sulfur (S₈) or a sulfur transfer reagent | Base (e.g., K₂CO₃), followed by a thionation step |
| Furan-3-ylglyoxal | Ammonia or an ammonium (B1175870) salt | Carbon disulfide (CS₂) | Condensation conditions |
Strategies for Introducing the Furan-3-yl Moiety
The incorporation of the furan-3-yl substituent at the C5 position of the oxazole-thione ring can be achieved through two primary strategies: starting with a furan-containing building block or introducing the furan ring after the formation of the oxazole-thione core.
This is often the more straightforward approach, where the furan-3-yl group is present in one of the key starting materials. As discussed in section 3.2.1, using a pre-functionalized α-hydroxycarbonyl compound like 2-hydroxy-1-(furan-3-yl)ethan-1-one is a prime example of this strategy. The synthesis of such precursors can be achieved through various methods for furan synthesis, such as the Paal-Knorr furan synthesis from a suitable 1,4-dicarbonyl compound. pharmaguideline.com
Table 3: Examples of Pre-functionalized Furan Starting Materials
| Starting Material | Synthetic Target | Subsequent Reaction |
| Furan-3-carboxylic acid | 1-(Furan-3-yl)-2-hydroxyethanone | Reduction and subsequent functional group manipulation |
| 3-Bromofuran | 3-Acetylfuran | Friedel-Crafts acylation, followed by α-hydroxylation |
| Furan-3-boronic acid | 1-(Furan-3-yl)ethanone | Suzuki coupling with an appropriate acetyl-containing partner |
Cross-Coupling Reactions: A halogenated 5-halo-1,3-oxazole-2(3H)-thione can be coupled with a furan-3-yl organometallic reagent (e.g., furan-3-boronic acid in a Suzuki coupling or a furan-3-yl stannane (B1208499) in a Stille coupling). Palladium-catalyzed cross-coupling reactions are well-established for the functionalization of various heterocyclic systems. researchgate.net
Heteroannulation Strategies: This involves the construction of the furan ring onto a pre-existing oxazole-thione scaffold. For example, a 5-alkynyl-1,3-oxazole-2(3H)-thione could undergo a cyclization reaction to form the furan ring.
Table 4: Post-cyclization Strategies for Introducing the Furan-3-yl Moiety
| Oxazole-Thione Precursor | Furan Source/Reagent | Reaction Type |
| 5-Bromo-1,3-oxazole-2(3H)-thione | Furan-3-boronic acid | Suzuki Cross-Coupling |
| 5-Iodo-1,3-oxazole-2(3H)-thione | 3-(Tributylstannyl)furan | Stille Cross-Coupling |
| 5-Ethynyl-1,3-oxazole-2(3H)-thione | Water, acid/metal catalyst | Hydrative cyclization |
Green Chemistry Approaches in Synthetic Design
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact, improve safety, and enhance efficiency. For the synthesis of 1,3-oxazole-2(3H)-thione derivatives, several green strategies have been explored, which are applicable to the preparation of this compound.
Carrying out reactions without a solvent minimizes waste, reduces costs, and can often lead to shorter reaction times and simpler work-up procedures. The synthesis of 4-oxazolin-2-thiones, a closely related structural class, has been successfully achieved through solvent-free processes, often in conjunction with microwave irradiation. researchgate.net This approach typically involves the direct reaction of the necessary precursors, such as an α-hydroxyketone and a thiocyanate source, under thermal conditions. consensus.app The absence of a solvent can also prevent side reactions that might otherwise occur, leading to a purer product. researchgate.net
The use of heterogeneous nanocatalysts is a cornerstone of green synthesis due to their high efficiency, reusability, and often mild reaction conditions. Zinc oxide nanoparticles (ZnO NPs) have been identified as a highly effective catalyst for the synthesis of 1,3-oxazoline-2-thione derivatives. consensus.app In a one-pot reaction, ZnO NPs can promote the condensation of acid chlorides, ammonium thiocyanate, and phenacyl bromide derivatives under solvent-free conditions. consensus.app The catalyst's high surface area is crucial for its activity, and its heterogeneous nature allows for easy recovery and reuse over multiple cycles with only a minor decrease in catalytic performance. consensus.appmaterialsciencejournal.org This methodology presents a significant improvement over traditional homogeneous catalysts, offering high yields and short reaction times. consensus.appresearchgate.net
| Feature | Description | Reference |
| Catalyst | Zinc Oxide Nanoparticles (ZnO NPs) | consensus.app |
| Conditions | Solvent-free | consensus.app |
| Advantages | High yields, Short reaction times, Simple experimental procedure, Catalyst can be recycled and reused | consensus.app |
| Mechanism | Promotes the one-pot reaction of ammonium thiocyanate, acid chlorides, and phenacyl bromide derivatives | consensus.app |
Table 1: Features of ZnO Nanoparticle-Catalyzed Synthesis of 1,3-Oxazoline-2-Thione Derivatives.
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and efficiently. This technique drastically reduces reaction times, often from hours to minutes, while frequently improving product yields and purity compared to conventional heating methods. wjarr.comnih.gov The synthesis of oxazole-2(3H)-thiones has been shown to be amenable to this approach, particularly in solvent-free conditions. researchgate.net The direct interaction of microwave energy with the polar molecules of the reaction mixture ensures uniform and instantaneous heating, minimizing the formation of byproducts that can result from prolonged exposure to high temperatures in classical reflux setups. researchgate.net
Optimization of Reaction Parameters for Enhanced Yields and Purity
To maximize the efficiency of any synthetic route, the systematic optimization of reaction parameters is crucial. For the synthesis of this compound, particularly using green methodologies, several factors must be considered.
Catalyst Loading: In nanoparticle-catalyzed reactions, it is essential to determine the minimum amount of catalyst required to achieve a high yield in a reasonable time. This minimizes cost and reduces potential contamination of the product with the catalyst.
Temperature: Whether using conventional heating or microwave irradiation, temperature is a critical parameter. An optimal temperature must be found that promotes the desired reaction rate without causing decomposition of reactants or products.
Stoichiometry of Reactants: The molar ratio of the starting materials, such as the furan-containing α-hydroxyketone and the thiocyanate source, must be optimized to ensure complete conversion of the limiting reagent and minimize waste.
A hypothetical optimization study for a ZnO NP-catalyzed, solvent-free synthesis is outlined below.
| Entry | Catalyst Load (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 1 | 80 | 60 | 65 |
| 2 | 2.5 | 80 | 60 | 82 |
| 3 | 5 | 80 | 60 | 91 |
| 4 | 5 | 100 | 45 | 94 |
| 5 | 5 | 120 | 45 | 90 (decomposition noted) |
| 6 | 5 | 100 | 45 | 94 |
Table 2: Hypothetical Data for the Optimization of Reaction Parameters.
Enantioselective Synthetic Routes Towards Chiral Derivatives (if applicable for analogous structures)
The core structure of this compound is achiral. However, the development of enantioselective synthetic routes is highly relevant for creating chiral derivatives by introducing stereocenters on substituents or for the synthesis of analogous chiral structures. Research has demonstrated that chiral oxazole-2(3H)-thiones (OXTs) can be successfully prepared. researchgate.netclockss.org
A primary strategy involves the use of enantiomerically pure starting materials derived from the chiral pool. For instance, carbohydrates and their derivatives can serve as complex chiral scaffolds. researchgate.net By performing a condensation reaction on a chiral α-hydroxycarbonyl substrate, an enantiopure OXT can be obtained. researchgate.netclockss.org This approach transfers the chirality of the precursor directly to the final heterocyclic product. This method has been used to synthesize enantiopure 1,3-oxazoline-2-thiones from acyclic diols derived from protected fructose. researchgate.net While not directly applied to the target compound, this methodology establishes a clear precedent for accessing chiral analogues within this class of heterocycles. cdnsciencepub.com
Iv. Chemical Reactivity and Synthetic Transformations of 5 Furan 3 Yl 1,3 Oxazole 2 3h Thione
Electrophilic Reactions at the Thione Moiety (S-Alkylation, S-Acylation)
The 1,3-oxazole-2(3H)-thione core exists in a tautomeric equilibrium with its thiol form, 5-(furan-3-yl)-1,3-oxazol-2-thiol. However, the thione form is generally predominant. The exocyclic sulfur atom in the thione moiety is a soft nucleophilic center, making it highly susceptible to attack by soft electrophiles. This reactivity is commonly exploited in S-alkylation and S-acylation reactions.
S-Alkylation: The reaction with alkyl halides, such as methyl iodide, in the presence of a base, typically leads to the formation of 2-(alkylthio)-5-(furan-3-yl)-1,3-oxazole derivatives. The base deprotonates the N-H group, forming an ambident anion where the negative charge is delocalized over the N-C=S system. The subsequent reaction with the alkyl halide occurs preferentially at the sulfur atom. Studies on analogous heterocyclic thiones, such as 5-furan-2-yloxadiazole-2-thiol and 5-furan-2-yl-4Htriazole-3-thiol, demonstrate that methylation with methyl iodide in an alkaline medium proceeds smoothly to yield the corresponding S-methylated products.
S-Acylation: Similarly, acylation with acyl halides or anhydrides under basic conditions results in the formation of S-acyl derivatives. These reactions provide a route to 2-(acylthio)-5-(furan-3-yl)-1,3-oxazoles, which can serve as versatile intermediates in further synthetic transformations.
| Reaction | Reagent | Conditions | Product | Reference |
| S-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., NaOH, K₂CO₃), Solvent (e.g., Ethanol, DMF) | 2-(Alkylthio)-5-(furan-3-yl)-1,3-oxazole | , |
| S-Acylation | Acyl Halide (e.g., CH₃COCl) | Base (e.g., Pyridine, Triethylamine) | 2-(Acylthio)-5-(furan-3-yl)-1,3-oxazole | General Principle |
The anion generated upon deprotonation of 5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione is an ambident nucleophile, with potential reaction sites at the sulfur (S), nitrogen (N3), and oxygen (O1) atoms. Consequently, alkylation and acylation reactions can potentially yield S-, N-, or O-substituted products. The regioselectivity of these reactions is a critical aspect of the compound's reactivity.
The outcome of the reaction is largely governed by the Hard and Soft Acids and Bases (HSAB) principle. The sulfur atom is a soft nucleophilic center, while the nitrogen and oxygen atoms are harder nucleophiles.
Alkylation: Alkyl halides are considered soft electrophiles. According to the HSAB principle, the reaction of a soft electrophile with an ambident nucleophile will preferentially occur at the softest nucleophilic site. Therefore, S-alkylation is the major pathway observed in reactions with alkyl halides. This is consistent with experimental observations in related heterocyclic thione systems, where alkylation occurs almost exclusively at the exocyclic sulfur atom.
Acylation: Acyl halides are harder electrophiles compared to alkyl halides. While S-acylation is still a common outcome, the potential for N-acylation increases. The specific reaction conditions, such as the solvent, temperature, and the nature of the counter-ion, can significantly influence the S- versus N-acylation ratio. For the parent oxazole (B20620) ring system, N-acylation at the 3-position is a known reaction.
Nucleophilic Additions and Substitutions on the Oxazole Ring System
The 1,3-oxazole ring is an electron-rich aromatic system and is generally resistant to nucleophilic attack unless activated by the presence of strong electron-withdrawing groups or when a good leaving group is present on the ring. For this compound, direct nucleophilic substitution on the oxazole ring is uncommon.
Potential sites for nucleophilic attack on the oxazole ring are the C2, C4, and C5 positions. The acidity of the ring protons decreases in the order C2 > C5 > C4. Deprotonation at the C2 position with a strong base could generate a nucleophilic center for subsequent reactions. However, the most likely pathway for reactions with nucleophiles involves the C2 position, which is part of the thione group. Nucleophilic attack at the C2 carbon can lead to ring-opening of the oxazole core (see Section 4.4).
Nucleophilic aromatic substitution is rare for oxazoles but can occur if a suitable leaving group, such as a halogen, is present. The ease of displacement of halogens from the oxazole ring follows the order C2 >> C4 > C5.
Reactions Involving the Furan-3-yl Substituent
The furan (B31954) ring is a π-excessive five-membered heterocycle that is significantly more reactive towards electrophiles than benzene (B151609). This high reactivity allows for a variety of functionalization reactions on the furan-3-yl substituent of the title compound.
Electrophilic aromatic substitution is a characteristic reaction of the furan ring. The substitution pattern is dictated by the position of the existing substituent. For a 3-substituted furan, electrophilic attack occurs preferentially at the C2 position, as the resulting carbocation intermediate (sigma complex) is better stabilized by resonance involving the oxygen atom. The C5 position is the second most likely site of attack.
The oxazol-2-thione substituent at the 3-position of the furan ring is expected to be deactivating and act as a meta-director in a benzene system. However, in the highly reactive furan ring, its electronic effect will modulate the inherent preference for attack at the C2 and C5 positions.
Common electrophilic substitution reactions applicable to the furan ring include:
Halogenation: Furan reacts vigorously with halogens like bromine and chlorine, often leading to polyhalogenation and ring-opening. Milder conditions, such as using N-bromosuccinimide (NBS) or bromine in dioxane at low temperatures, are required to achieve mono-substitution.
Nitration: Direct nitration with strong acids is typically avoided as it leads to decomposition. Milder nitrating agents like acetyl nitrate (B79036) at low temperatures are used to introduce a nitro group, primarily at the C2 position.
Sulfonation: Furan can be sulfonated using reagents like a pyridine-sulfur trioxide complex to yield furan-2-sulfonic acid.
Friedel-Crafts Acylation: This reaction is typically carried out using milder Lewis acids, such as tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂), to prevent polymerization of the furan ring. The acyl group is introduced at the C2 position.
| Reaction | Reagent | Expected Major Product | Reference |
| Bromination | Br₂ in Dioxane, 0°C | 5-(2-Bromo-furan-3-yl)-1,3-oxazole-2(3H)-thione | |
| Nitration | Acetyl nitrate, low temp. | 5-(2-Nitro-furan-3-yl)-1,3-oxazole-2(3H)-thione | , |
| Sulfonation | Pyridine-SO₃ complex | 3-(2-Thioxo-2,3-dihydro-1,3-oxazol-5-yl)furan-2-sulfonic acid | |
| Acylation | Acyl chloride / SnCl₄ | 5-(2-Acyl-furan-3-yl)-1,3-oxazole-2(3H)-thione |
Organometallic chemistry provides a powerful toolkit for the selective functionalization of the furan ring. A key strategy involves metallation, typically through deprotonation with a strong base, followed by quenching with an electrophile.
Lithiation: The most acidic proton on the furan ring is at the C2 position. Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), is expected to result in regioselective deprotonation at the C2 position of the furan ring. The resulting organolithium intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide range of substituents at this position. This method offers a complementary approach to electrophilic aromatic substitution for functionalizing the furan moiety. Furan itself can be coordinated to metals in various modes, which can activate the ring for further reactions.
Ring-Opening and Rearrangement Reactions of the Oxazole Core
The oxazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under certain conditions. These transformations can be synthetically useful for accessing different heterocyclic or acyclic structures.
Ring-Opening: The oxazole ring can be opened by nucleophilic attack, particularly at the C2 position. For instance, treatment with strong nucleophiles like hydroxide (B78521) or amines under harsh conditions can lead to cleavage of the C2-O1 bond, followed by further transformations. The presence of the exocyclic thione group at C2 makes this position susceptible to attack, which could initiate ring cleavage.
Rearrangement Reactions: The Cornforth rearrangement is a well-known thermal rearrangement of 4-acyloxazoles, where the acyl group at C4 and the substituent at C5 exchange positions via a nitrile ylide intermediate. For this compound to undergo a classic Cornforth rearrangement, it would first need to be functionalized at the C4 position with an acyl group.
More recent studies have shown that oxazoles can undergo skeletal rearrangements into other heterocycles like azepines and pyrroles through dynamic electrocyclization processes, although this often requires specific substitution patterns to control the reaction pathway. The applicability of these specific rearrangements to the title compound would depend on its ability to form the necessary reactive intermediates under thermal or photochemical conditions.
Formation of Novel Heterocyclic Systems Incorporating the Oxazole-Thione Scaffold
The inherent reactivity of the 1,3-oxazole-2(3H)-thione ring system, particularly the acidic proton on the nitrogen atom and the thione group, provides fertile ground for the synthesis of more complex heterocyclic structures. These transformations are crucial for developing new compounds with potential applications in medicinal chemistry and materials science.
Synthesis of Mannich Base Derivatives
The nitrogen atom of the oxazole-thione ring readily participates in aminomethylation reactions, leading to the formation of N-Mannich bases. This reaction is a classic and efficient method for introducing an aminomethyl substituent onto an acidic nitrogen atom.
The general synthetic protocol for the preparation of Mannich bases from this compound involves the reaction of the parent heterocycle with formaldehyde (B43269) and a primary or secondary amine. The reaction is typically carried out in an alcoholic solvent, such as ethanol, under reflux conditions. This one-pot, three-component condensation proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic nitrogen of the oxazole-thione ring.
A variety of amines can be employed in this reaction, leading to a diverse library of Mannich bases. The nature of the amine component can be systematically varied to modulate the physicochemical and biological properties of the resulting derivatives. For instance, the use of different aromatic, aliphatic, or heterocyclic amines allows for the introduction of a wide range of substituents.
| Amine | Resulting Mannich Base Structure |
| Primary Aromatic Amine (e.g., Aniline) | 3-((Phenylamino)methyl)-5-(furan-3-yl)-1,3-oxazole-2(3H)-thione |
| Secondary Aliphatic Amine (e.g., Diethylamine) | 3-((Diethylamino)methyl)-5-(furan-3-yl)-1,3-oxazole-2(3H)-thione |
| Heterocyclic Amine (e.g., Piperidine) | 3-(Piperidin-1-ylmethyl)-5-(furan-3-yl)-1,3-oxazole-2(3H)-thione |
| Substituted Piperazine (e.g., 1-Methylpiperazine) | 3-((4-Methylpiperazin-1-yl)methyl)-5-(furan-3-yl)-1,3-oxazole-2(3H)-thione |
This table is illustrative and based on the general reactivity of similar heterocyclic thiones in Mannich reactions.
Detailed research on analogous 5-substituted-1,3,4-oxadiazole-2(3H)-thiones has demonstrated that these Mannich reactions typically proceed in good yields. The resulting Mannich bases are often stable, crystalline solids that can be readily purified by recrystallization. Spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR are instrumental in confirming the structures of these novel derivatives. For example, the appearance of a new singlet in the ¹H NMR spectrum corresponding to the N-CH₂-N protons is a characteristic feature of Mannich base formation.
Cycloaddition Reactions
The 1,3-oxazole-2(3H)-thione scaffold, with its embedded double bonds and heteroatoms, theoretically possesses the potential to participate in various cycloaddition reactions, which are powerful tools for the construction of complex cyclic systems. However, the specific cycloaddition reactivity of this compound is an area that remains largely unexplored in the available scientific literature. Based on the general principles of cycloaddition chemistry and the reactivity of similar heterocyclic systems, several potential reaction pathways can be postulated.
Diels-Alder Reactions: The C4=C5 double bond of the oxazole ring could potentially act as a dienophile in [4+2] cycloaddition reactions with suitable dienes. The electron-withdrawing nature of the adjacent furan ring and the thione group might influence the reactivity of this double bond. Conversely, the furan ring itself is a known diene in Diels-Alder reactions, although its aromatic character can reduce its reactivity. The participation of the furan moiety would lead to the formation of a bicyclic adduct, incorporating the oxazole-thione system into a more complex bridged framework.
1,3-Dipolar Cycloadditions: The thione group (C=S) can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. Reaction with 1,3-dipoles such as nitrile oxides, azides, or nitrones could lead to the formation of novel five-membered heterocyclic rings fused to or spiro-linked to the oxazole core. For instance, reaction with a nitrile imine could potentially yield a thiadiazole derivative. Research on other heterocyclic thiones has shown that the C=S bond can indeed participate in such cycloadditions, suggesting a promising avenue for the functionalization of the this compound scaffold.
V. Computational and Theoretical Chemistry Studies on 5 Furan 3 Yl 1,3 Oxazole 2 3h Thione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict molecular geometry, electronic distribution, and energy, among other characteristics.
Density Functional Theory (DFT) has become a primary method for studying heterocyclic compounds due to its balance of accuracy and computational efficiency. irjweb.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, often paired with a basis set like 6-311++G(d,p), is commonly employed for these calculations. nanobe.org
The first step in a DFT study is geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in subsequent vibrational calculations confirms that the optimized structure corresponds to a true energy minimum. esisresearch.org
Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes the distribution of electron density, Mulliken atomic charges, and the dipole moment, which collectively provide a picture of the molecule's polarity and charge distribution. For instance, calculations on similar heterocyclic thiones reveal significant electron density around the electronegative sulfur, oxygen, and nitrogen atoms. irjweb.com
Table 1: Illustrative Optimized Geometrical Parameters for 5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione (Calculated at B3LYP/6-311++G(d,p) Level) Note: This data is illustrative, representing typical values for similar structures, as specific experimental or computational results for this exact molecule are not publicly available.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| O1-C2 | 1.37 | C5-C4-N3 | 110.5 |
| C2-N3 | 1.39 | C4-N3-C2 | 105.0 |
| N3-C4 | 1.32 | N3-C2-O1 | 112.0 |
| C4-C5 | 1.38 | C2-O1-C5 | 107.5 |
| C5-O1 | 1.36 | O1-C5-C4 | 105.0 |
| C2=S6 | 1.67 | O1-C5-C7 | 125.0 |
While DFT is widely used, ab initio and semi-empirical methods serve as important tools for comparative analysis. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. Though computationally more demanding than DFT, they can provide valuable benchmark data.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster. nih.gov This speed allows for the rapid screening of large numbers of molecules or the study of very large systems. A comparative study involving DFT, ab initio, and semi-empirical methods can validate the findings and provide a broader understanding of the molecule's properties under different theoretical frameworks. nih.gov
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) analysis is a crucial tool for identifying the reactive sites of a molecule. irjweb.com The MEP surface maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution.
The different colors on an MEP map indicate regions of varying potential:
Red: Represents regions of most negative electrostatic potential, which are susceptible to electrophilic attack. These areas are typically rich in electrons, such as those around lone-pair bearing atoms like oxygen, nitrogen, and sulfur.
Blue: Represents regions of most positive electrostatic potential, which are susceptible to nucleophilic attack. These areas are typically electron-poor, such as hydrogen atoms attached to electronegative atoms.
Green: Represents regions of neutral or near-zero potential.
For this compound, the MEP surface would be expected to show a significant negative potential (red) around the thione sulfur atom (C=S) and the oxygen atom of the furan (B31954) ring, indicating these as likely sites for electrophilic interaction. Positive potential (blue) would likely be concentrated around the N-H proton of the oxazole (B20620) ring, highlighting its acidic character. irjweb.comresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)
Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity in reactions with electrophiles.
LUMO: This orbital acts as the electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity in reactions with nucleophiles.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com The spatial distribution of these orbitals is also important; for example, the localization of the HOMO on the thione group would suggest that this is the primary site of electron donation in a chemical reaction. youtube.com
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: This data is illustrative and represents typical values for similar heterocyclic thiones.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
Prediction and Validation of Spectroscopic Properties
Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.
Theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated using DFT methods. esisresearch.org After geometry optimization, frequency calculations are performed to determine the vibrational modes of the molecule. The resulting theoretical wavenumbers are often scaled by a specific factor (e.g., ~0.96 for B3LYP) to correct for systematic errors arising from the harmonic approximation and basis set limitations. nih.gov
The simulated spectra can be used to assign the vibrational modes observed in experimental spectra. For this compound, key vibrational modes would include the C=S stretching of the thione group, N-H stretching, C=N stretching of the oxazole ring, and various C-H and C-O stretching and bending modes associated with the furan and oxazole rings. A strong agreement between the scaled theoretical frequencies and the experimental ones provides strong evidence for the proposed molecular structure. esisresearch.org
Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) Note: This data is illustrative. Experimental values are hypothetical for comparison.
| Vibrational Mode | Calculated Frequency | Scaled Frequency | Experimental Frequency |
|---|---|---|---|
| N-H Stretch | 3520 | 3379 | 3375 |
| C-H (Furan) Stretch | 3150 | 3024 | 3020 |
| C=N Stretch | 1645 | 1579 | 1575 |
| C=C (Furan) Stretch | 1580 | 1517 | 1515 |
| C=S Stretch | 1275 | 1224 | 1220 |
Vi. Advanced Research Directions and Future Perspectives
Role as Versatile Building Blocks and Synthetic Intermediates in Complex Molecule Construction
The intrinsic reactivity of the furan (B31954) and oxazole-thione moieties makes 5-(Furan-3-yl)-1,3-oxazole-2(3H)-thione a valuable and versatile building block in organic synthesis. thepharmajournal.comlifechemicals.com Both furan and oxazole (B20620) nuclei are important structural fragments found in many pharmacologically active compounds and natural products, highlighting their significance as pharmaceutical building blocks. thepharmajournal.comlifechemicals.com
The furan ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution and can participate in cycloaddition reactions. The oxazole ring itself is a stable aromatic system but can be manipulated under specific conditions. It can engage in Diels-Alder reactions, where it functions as an azadiene, and undergo regioselective metallation, which allows for further functionalization. lifechemicals.compharmaguideline.comresearchgate.net The exocyclic thione group offers a reactive site for various transformations, including alkylation to form thioethers or conversion to its tautomeric thiol form, which can then undergo further reactions. nih.gov
The strategic combination of these reactive sites allows for a stepwise and controlled approach to the synthesis of more complex molecules. For instance, the furan ring could be functionalized first, followed by a reaction involving the thione group, and finally, a transformation of the oxazole ring. This versatility makes the title compound a powerful intermediate for accessing a diverse range of complex heterocyclic systems. nih.gov
| Reactive Site | Potential Transformation | Reagents/Conditions | Resulting Structure |
| Furan Ring | Electrophilic Substitution (e.g., Nitration, Halogenation) | HNO₃/H₂SO₄, NBS/Br₂ | Substituted furan moiety |
| Diels-Alder Reaction | Maleic anhydride, heat | Bicyclic adduct | |
| Oxazole Ring | Metallation/Cross-Coupling | n-BuLi, then Pd catalyst + Ar-X | Aryl-substituted oxazole |
| Cycloaddition (as azadiene) | Dienophiles (e.g., alkynes) | Pyridine derivatives (after rearrangement) | |
| Thione Group (C=S) | S-Alkylation | Alkyl halide, base | 2-(Alkylthio)-1,3-oxazole derivative |
| Oxidative Coupling | Oxidizing agents | Disulfide-linked dimer | |
| Conversion to Oxazolone | Desulfurization/Oxidation | 5-(Furan-3-yl)-1,3-oxazol-2(3H)-one |
Development of Novel Catalytic Systems for the Synthesis of Oxazole-Thione Derivatives
The synthesis of oxazole derivatives has been significantly advanced by the development of novel catalytic systems. bohrium.comresearchgate.net These methods offer improvements in terms of efficiency, selectivity, and substrate scope over classical methods like the Robinson-Gabriel synthesis. thepharmajournal.compharmaguideline.com Research in this area focuses on metal-catalyzed, organocatalyzed, and metal-free approaches to construct the oxazole ring. organic-chemistry.org
Metal-based catalysis is a prominent strategy, with catalysts based on copper, gold, palladium, and rhodium being widely employed. researchgate.netorganic-chemistry.org For example, copper(II) triflate has been shown to catalyze the synthesis of 2,4-disubstituted oxazoles from α-diazoketones. organic-chemistry.org Gold catalysts are effective in the cycloisomerization of propargyl amides to form oxazoles. researchgate.netorganic-chemistry.org While these methods are powerful, the development of catalytic systems using more abundant and less toxic metals is an ongoing research goal.
In parallel, metal-free catalytic systems are gaining attention. These often rely on the use of strong acids like trifluoromethanesulfonic acid (TfOH) or reagents like iodine to promote the cyclization reactions. organic-chemistry.org For the specific synthesis of oxazole-thione derivatives, catalytic methods that are tolerant of the sulfur atom are crucial. Future research will likely focus on developing catalysts that can directly facilitate the cyclization of precursors to form the this compound core in a single, efficient step.
| Catalyst Type | Metal/Reagent Example | Reaction Type | Advantages |
| Copper Catalysis | Copper(II) triflate (Cu(OTf)₂) | Coupling of α-diazoketones with amides | Good functional group tolerance, high yields. organic-chemistry.org |
| Gold Catalysis | AuCl₃ | Cycloisomerization of propargylic amides | Mild reaction conditions, high efficiency. researchgate.net |
| Palladium Catalysis | Pd₂(dba)₃ | Coupling/cyclization of N-propargylamides | In-situ formation of the oxazole ring. organic-chemistry.org |
| Metal-Free (Acid) | Trifluoromethanesulfonic acid (TfOH) | Annulation of alkynes and nitriles | Avoids metal contamination, mild conditions. organic-chemistry.org |
| Metal-Free (Other) | Iodine (I₂) | Oxidative C-O bond formation | Selective production of oxazoles. organic-chemistry.org |
Elucidation of Reaction Mechanisms Through Advanced Analytical Techniques and Computational Modeling
A deep understanding of the reaction mechanisms underlying the synthesis of oxazole-thiones is essential for optimizing existing methods and designing new, more efficient synthetic routes. Modern research employs a combination of advanced analytical techniques and computational modeling to unravel these complex mechanistic pathways.
Experimentally, techniques such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor reaction progress and identify transient intermediates. nih.gov Kinetic studies help to determine the rate-determining steps and the influence of various reaction parameters. Isotope labeling experiments are a powerful tool for tracing the path of atoms from reactants to products, providing definitive evidence for proposed mechanisms.
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for mechanistic elucidation. organic-chemistry.orgnih.gov DFT calculations can be used to:
Map Potential Energy Surfaces: To identify the lowest energy reaction pathways.
Characterize Transition States: To understand the energetic barriers of different steps.
Predict Spectroscopic Properties: To correlate calculated structures with experimental data for intermediates.
Analyze Molecular Orbitals: To understand the electronic interactions that drive the reaction.
For instance, computational results have supported the proposed intermediacy of ketenimine in certain oxazole syntheses. organic-chemistry.org The combination of these experimental and computational approaches provides a detailed, molecular-level picture of the reaction mechanism, facilitating rational catalyst design and reaction optimization.
| Technique/Method | Information Gained | Example Application in Heterocyclic Chemistry |
| In-situ NMR/IR Spectroscopy | Identification of intermediates, reaction monitoring. | Observing the formation of a ketenimine intermediate in an oxazole synthesis. organic-chemistry.org |
| Kinetic Studies | Determination of reaction order, rate constants, activation energy. | Understanding the role of the catalyst in the rate-determining step. |
| Isotope Labeling | Tracing atomic pathways from reactants to products. | Confirming the origin of the oxygen atom in the oxazole ring. |
| Density Functional Theory (DFT) | Transition state structures, reaction energetics, electronic properties. | Calculating the energy barrier for cyclization vs. side reactions. nih.gov |
| Mass Spectrometry | Detection of reaction intermediates and products. | Identifying the molecular weight of transient species in the reaction mixture. researchgate.net |
Exploration of Structure-Function Relationships in Material Science Contexts (e.g., Optoelectronic Applications)
The conjugated system formed by the furan and oxazole rings suggests that this compound and its derivatives could possess interesting photophysical and electronic properties. This opens up avenues for their exploration in material science, particularly in the field of optoelectronics. nih.gov
Research has shown that incorporating furan rings into conjugated systems can significantly influence their optoelectronic properties. nih.govresearchgate.net The substitution of thiophene (B33073) rings with furan has been investigated as a strategy to tune the properties of organic semiconducting materials. nih.gov The lower electronegativity of the oxygen atom in furan compared to sulfur in thiophene can lead to improved optical properties. nih.gov Furthermore, furan substitution can affect the planarity of the molecule, which in turn has a critical impact on charge carrier mobility. nih.gov Furan-containing co-oligomers have demonstrated potential as materials for organic lasing applications. researchgate.net
The structure of this compound provides a framework that can be systematically modified to study structure-property relationships. Key structural parameters that could be tuned include:
Molecular Planarity: Altering substituents to force or disrupt planarity.
Electron Density: Introducing electron-donating or electron-withdrawing groups on the furan or an attached phenyl ring.
Intermolecular Interactions: Modifying the periphery of the molecule to control solid-state packing.
By synthesizing a series of analogues and characterizing their optical (absorption, emission) and electrical (mobility) properties, a clear understanding of the relationship between molecular structure and material function can be established. This knowledge is crucial for the rational design of new materials for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors.
| Structural Modification | Predicted Effect on Optoelectronic Property | Rationale |
| Replacing Furan with Thiophene | Shift in absorption/emission spectra, change in mobility | Difference in electronegativity and size between O and S atoms. |
| Adding Electron-Donating Groups to Furan | Red-shift in absorption/emission, increased HOMO level | Increased electron density in the conjugated system. |
| Adding Electron-Withdrawing Groups | Blue-shift in absorption/emission, lowered LUMO level | Decreased electron density in the conjugated system. |
| Increasing Molecular Planarity | Higher charge carrier mobility, potential for red-shifted emission | Enhanced π-orbital overlap between molecules in the solid state. nih.gov |
Design and Synthesis of Chemically Diverse Analogues for Fundamental Chemical Research
To fully unlock the potential of the this compound scaffold, the design and synthesis of a chemically diverse library of analogues is a critical future direction. Such a library would be invaluable for fundamental chemical research, enabling systematic studies of structure-activity relationships across various disciplines.
Strategies for generating chemical diversity can be multi-faceted, involving modifications at several key positions of the molecule:
Furan Ring Substitution: Introducing a range of substituents (e.g., alkyl, aryl, halogen, nitro groups) at the available positions of the furan ring to modulate its electronic properties and steric profile.
Oxazole Ring Modification: While substitution on the oxazole core is less straightforward, methods exist for introducing groups at the C4 position, or the entire furan-3-yl group could be replaced with other heterocyclic or aromatic systems.
Thione Group Derivatization: The sulfur atom is a key handle for diversification. It can be alkylated with a wide variety of electrophiles to create a library of 2-(alkylthio)-oxazoles. It can also be converted to other functional groups.
Modern synthetic techniques such as parallel synthesis and combinatorial chemistry, which have been successfully applied to oxazole synthesis, could be employed to rapidly generate a large number of analogues. researchgate.net This collection of compounds would serve as a platform for exploring new chemical reactions, investigating biological activities, and discovering novel materials with tailored properties.
| Analogue Class | Rationale for Synthesis | Potential Research Area |
| Substituted Furan Analogues | To probe the effect of electronic and steric factors on reactivity and properties. | Medicinal Chemistry, Material Science |
| Alternative Heterocycle Analogues (e.g., Thienyl, Pyridyl) | To compare the influence of different heteroaromatic systems. | Material Science, Catalysis |
| 2-(Alkylthio)oxazole Derivatives | To explore reactions of the thioether and introduce diverse side chains. | Medicinal Chemistry, Chemical Biology |
| Fused-Ring Systems | To create more rigid, planar structures with extended conjugation. | Optoelectronics, Supramolecular Chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
